molecular formula C10H12FIN2O2 B2821843 tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate CAS No. 1034658-67-7

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate

Cat. No. B2821843
CAS RN: 1034658-67-7
M. Wt: 338.121
InChI Key: DYQCBPRXZVCWTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl carbamate (also known as BOC-amide) as a starting material . The BOC group serves as a protecting group for amines during synthesis. The exact synthesis pathway for this specific compound isn’t readily available in the sources I have access to.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate” is characterized by the presence of a pyridine ring which is substituted with iodine and fluorine atoms . The exact position of these substituents can be determined by the numbering of the pyridine ring. The carbamate group is attached to the pyridine ring via a nitrogen atom .

Scientific Research Applications

Chemoselective Transformation of Amino Protecting Groups

Research by Sakaitani and Ohfune (1990) on silyl carbamates, which are structurally related to tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate, focuses on their synthesis from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). The study demonstrates chemoselective transformations facilitated by these compounds, highlighting their utility in synthetic chemistry for producing N-ester type compounds efficiently (Sakaitani & Ohfune, 1990).

Crystal Structures and Interactions

Baillargeon et al. (2017) analyzed isomorphous crystal structures of carbamate derivatives, which, like tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate, showcase significant insights into hydrogen and halogen bonding interactions involving carbonyl groups. This work underlines the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Baillargeon et al., 2017).

Synthetic Methods and Biological Activity

Zhao et al. (2017) focused on the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds, such as omisertinib (AZD9291). The research provides a rapid synthetic method, indicating the importance of these compounds in pharmaceutical synthesis and the broader implications for chemical methodology and drug development (Zhao et al., 2017).

Safety and Hazards

Safety data sheets for similar compounds indicate that they should be handled with care. They should not be released into the environment and personal protective equipment should be used as required .

properties

IUPAC Name

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQCBPRXZVCWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

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